molecular formula C60H87CoN12O16P+ B151192 Phenolyl cobamide CAS No. 125939-05-1

Phenolyl cobamide

Cat. No. B151192
M. Wt: 1322.3 g/mol
InChI Key: ONRLUVOBXGMCGM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the family of cobalamins, which are essential for various biochemical processes in the body. Phenolyl cobamide is a modified form of vitamin B12, which has been chemically altered to enhance its activity in certain biochemical pathways.

Mechanism Of Action

Phenolyl cobamide exerts its effects through a variety of mechanisms. It can act as a cofactor for enzymes involved in various biochemical pathways, including methionine synthase and methylmalonyl-CoA mutase. Phenolyl cobamide can also act as an antioxidant and protect against oxidative stress. Furthermore, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Biochemical And Physiological Effects

Phenolyl cobamide has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function and memory in animal models. It also has neuroprotective effects and can protect against oxidative stress. Additionally, phenolyl cobamide has been shown to have anticancer properties and can inhibit the growth of certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of phenolyl cobamide is its enhanced activity in certain biochemical pathways. This makes it a valuable tool for studying these pathways in the laboratory. However, the complex synthesis method and high cost of the molecule can be a limitation for some research groups.

Future Directions

There are several future directions for research on phenolyl cobamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of phenolyl cobamide and its potential applications in other areas of medicine. Finally, the development of more efficient and cost-effective synthesis methods for phenolyl cobamide could make it more accessible to researchers.
Conclusion:
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been shown to have neuroprotective effects, improve cognitive function, and have anticancer properties. While the complex synthesis method and high cost of the molecule can be a limitation for some research groups, its enhanced activity in certain biochemical pathways makes it a valuable tool for studying these pathways in the laboratory. Further research is needed to fully understand the potential applications of phenolyl cobamide in medicine and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of phenolyl cobamide involves the modification of vitamin B12 by replacing the axial ligand with a phenyl group. This modification enhances the activity of the molecule in certain biochemical pathways. The synthesis of phenolyl cobamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Phenolyl cobamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Phenolyl cobamide has also been investigated for its potential use in the treatment of certain types of cancer. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.

properties

CAS RN

125939-05-1

Product Name

Phenolyl cobamide

Molecular Formula

C60H87CoN12O16P+

Molecular Weight

1322.3 g/mol

IUPAC Name

cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate

InChI

InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1

InChI Key

ONRLUVOBXGMCGM-UHFFFAOYSA-M

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3]

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3]

synonyms

phenolyl cobamide

Origin of Product

United States

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